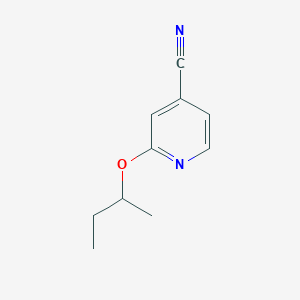
3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClFO4S and a molecular weight of 294.73 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-4-hydroxybenzenesulfonyl chloride with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the formation of the oxolan-3-ylmethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules by forming covalent bonds with specific functional groups such as thiols, amines, and hydroxyls. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
4-Methylbenzenesulfonyl chloride: Known for its use in the synthesis of tosylates and sulfonamides.
4-Nitrobenzenesulfonyl chloride: Utilized in the preparation of nitro-substituted sulfonamides and as a reagent in organic synthesis.
4-Chlorobenzenesulfonyl chloride: Commonly used in the synthesis of chlorosulfonyl derivatives and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research .
Eigenschaften
IUPAC Name |
3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOTUGCDSIFJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)








![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)
